molecular formula C18H27BrN2O2 B3014079 tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate CAS No. 1286275-65-7

tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate

Cat. No.: B3014079
CAS No.: 1286275-65-7
M. Wt: 383.33
InChI Key: FKLGTIIKOHKWRT-WKILWMFISA-N
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Description

tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a bromobenzylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate typically involves the reaction of a cyclohexylamine derivative with a bromobenzyl halide in the presence of a base. The reaction is followed by the protection of the amine group with a tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromobenzyl group can be reduced to form the corresponding benzylamine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the bromobenzyl group may yield benzaldehyde or benzoic acid, while reduction may yield benzylamine. Substitution reactions may result in the formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of various derivatives and intermediates in organic synthesis.

Biology

In biology, this compound may be used in the study of enzyme inhibition and protein interactions. Its structure allows it to interact with biological molecules, making it a useful tool in biochemical research.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs and therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylamino moiety can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity. The cyclohexyl ring and tert-butyl group provide steric hindrance and stability to the compound, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)-cyclohexylcarbamate
  • tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate
  • tert-Butyl (1R*,4R*)-4-(3-methylbenzylamino)-cyclohexylcarbamate

Uniqueness

tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate is unique due to the presence of the bromine atom in the bromobenzyl group. This bromine atom can participate in various chemical reactions, providing additional reactivity and versatility compared to similar compounds with different substituents. The combination of the bromobenzyl group with the cyclohexyl ring and tert-butyl carbamate makes this compound a valuable tool in synthetic chemistry and research applications.

Properties

IUPAC Name

tert-butyl N-[4-[(3-bromophenyl)methylamino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-16-9-7-15(8-10-16)20-12-13-5-4-6-14(19)11-13/h4-6,11,15-16,20H,7-10,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLGTIIKOHKWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119124
Record name Carbamic acid, N-[trans-4-[[(3-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286275-65-7
Record name Carbamic acid, N-[trans-4-[[(3-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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